molecular formula C27H26F6NOP B15220154 N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide

N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B15220154
M. Wt: 525.5 g/mol
InChI Key: JBFFZXZEJNVVMN-MHECFPHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylphosphanyl group, a methylpentan-2-yl moiety, and a benzamide core substituted with trifluoromethyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphine ligands and benzamide derivatives with trifluoromethyl substitutions. Examples include:

Uniqueness

The uniqueness of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F6NOP/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)34-25(35)19-14-20(26(28,29)30)16-21(15-19)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H,34,35)/t18-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFZXZEJNVVMN-MHECFPHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F6NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.